molecular formula C19H19N5O3S B2956157 5-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione CAS No. 1174870-31-5

5-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B2956157
CAS No.: 1174870-31-5
M. Wt: 397.45
InChI Key: IUEHLAOWUIEYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups, including a pyrazole ring, a benzodiazepine ring, and a thiazine dione group. Pyrazole is a five-membered ring with two nitrogen atoms, and benzodiazepine is a seven-membered ring with two nitrogen atoms. Thiazine is a six-membered ring containing a sulfur and a nitrogen atom, and dione indicates the presence of two carbonyl (C=O) groups .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Kendre, Landge, and Bhusare (2015) highlights the preparation of novel derivatives, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, through multi-component cyclo-condensation reactions. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, showcasing their therapeutic potentials beyond traditional drug applications (Kendre, B. V., Landge, M. G., & Bhusare, S., 2015).

Antimicrobial and Antitumor Activities

Another research effort by Ibrahim, Abdel-Megid Abdel-Hamed, and El-Gohary (2011) focused on the condensation of specific derivatives to produce compounds with significant antimicrobial activities against various pathogens such as Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This study demonstrates the compound's role in addressing microbial resistance and finding new therapeutic agents (Ibrahim, M., Mohamed Abdel-Megid Abdel-Hamed, & El-Gohary, N. M., 2011).

Anticonvulsant Testing

The synthesis of novel 4-amino-1,4-benzodiazepine-2,5-diones for anticonvulsant testing as outlined by Tita and Kornet (1987), explores the pathways to synthesize these compounds and evaluate their potential in mice models for MES seizure and sc Met seizure threshold tests. This emphasizes the exploration of benzodiazepine derivatives for neurological conditions (Tita, T. T., & Kornet, M., 1987).

Antiviral Activity

Hebishy, Salama, and Elgemeie (2020) developed a new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. This study provides insight into the potential of these compounds in combating viral infections, particularly bird flu influenza H5N1, showcasing their importance in antiviral research (Hebishy, A., Salama, H. T., & Elgemeie, G., 2020).

Properties

IUPAC Name

5-[2-(1-ethyl-5-methylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-6-hydroxy-1,3-thiazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-3-24-10(2)11(9-20-24)14-8-15(16-17(25)23-19(27)28-18(16)26)22-13-7-5-4-6-12(13)21-14/h4-7,9,14,21,26H,3,8H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZUJGCUXIIVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2CC(=NC3=CC=CC=C3N2)C4=C(SC(=O)NC4=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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